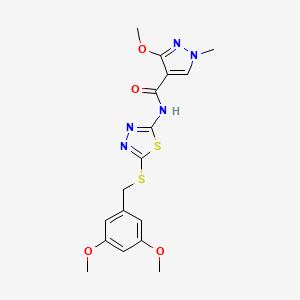

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[5-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4S2/c1-22-8-13(15(21-22)26-4)14(23)18-16-19-20-17(28-16)27-9-10-5-11(24-2)7-12(6-10)25-3/h5-8H,9H2,1-4H3,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHKUEVKZYKPAAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention due to its potential biological activities. The structure of this compound features a thiadiazole moiety, which is known for its diverse pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to synthesize existing research findings on the biological activity of this compound, highlighting relevant case studies and providing detailed data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 472.6 g/mol. Its structure incorporates a thiadiazole ring and a pyrazole carboxamide group, which are critical for its biological interactions.

1. Antimicrobial Activity

Research has indicated that compounds containing the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. A study conducted on various thiadiazole derivatives demonstrated that substituents on the thiadiazole ring significantly influence their antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

The presence of the dimethoxybenzyl substituent in our compound may enhance its lipophilicity and facilitate membrane penetration, potentially increasing its efficacy against microbial pathogens.

2. Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, Kumar et al. synthesized various 1,3,4-thiadiazoles and evaluated their cytotoxicity against several cancer cell lines:

| Compound | Cell Line Tested | GI50 Value (µM) | Activity |

|---|---|---|---|

| Compound C | HOP 92 (Lung Cancer) | -6.49 | High |

| Compound D | HCC-2998 (Colon Cancer) | -5.31 | Moderate |

| N-(5-((3,5-dimethoxybenzyl)thio)-1,3,4-thiadiazol-2-yl) | Various lines (Preliminary) | Not yet determined | Under investigation |

The introduction of electron-withdrawing groups at specific positions on the thiadiazole ring has been shown to enhance cytotoxicity by inducing apoptosis in cancer cells.

3. Anti-inflammatory Activity

Thiadiazoles are also recognized for their anti-inflammatory properties. Studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in vitro. For example:

| Study Focus | Result |

|---|---|

| Inhibition of TNF-alpha production in macrophages | Significant reduction observed with thiadiazole derivatives |

This suggests that this compound may also exhibit similar anti-inflammatory effects due to its structural characteristics.

Case Studies

Several case studies have highlighted the biological activities of thiadiazole derivatives:

- Study on Anticancer Properties : A recent investigation into a series of substituted thiadiazoles showed promising results against various cancer cell lines with some compounds exhibiting GI50 values significantly lower than standard chemotherapeutics.

- Antimicrobial Screening : A comprehensive study assessed multiple thiadiazole derivatives against bacterial strains and established structure-activity relationships (SAR), indicating that specific functional groups enhance antimicrobial efficacy.

Q & A

Q. How to design dose-escalation studies for in vivo toxicity assessments?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.